(-)-Dendrobin

Antiviral Influenza Natural Product

(-)-Dendrobine addresses the critical gap in well-characterized picrotoxane alkaloids for translational pharmacology. Unlike its analogs, it offers fully defined in vitro and in vivo datasets: - Validated anti-influenza A activity (IC₅₀ 2.16-5.32 μM) across H1N1, H3N2 strains with therapeutic index 9.1-12.8 - Fully characterized CYP450 inhibition kinetics (CYP3A4 IC₅₀ 12.72 μM, CYP2C19 10.84 μM, CYP2D6 15.47 μM) enabling drug-interaction prediction - Documented ADME profile with enterohepatic recycling-driven plasma kinetics for dosing regimen design Supplied as ≥98% pure analytical standard with global shipping.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
Cat. No. B1256295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Dendrobin
Synonymsdendrobine
dendrobine hydrochloride
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C
InChIInChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3/t9-,10+,11+,12+,13-,14-,16+/m1/s1
InChIKeyRYAHJFGVOCZDEI-UKYYTZHKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Dendrobine: Principal Alkaloid from Dendrobium nobile


(-)-Dendrobine is a picrotoxane-type sesquiterpene alkaloid that constitutes the predominant bioactive secondary metabolite in Dendrobium nobile Lindl., accounting for up to 92.6% of its total alkaloid fraction and serving as the pharmacopoeial marker compound for this medicinal orchid [1]. Unlike the bicyclic or tricyclic ring systems found in related picrotoxanes such as picrotoxinin, dendrobine possesses a complex tetracyclic scaffold bearing up to seven stereogenic centers [2]. The compound is commercially available as a high-purity analytical standard (≥98%) from specialized chemical suppliers for research applications .

(-)-Dendrobine: Distinct Pharmacology from Picrotoxane Analogs


Although (-)-dendrobine shares the picrotoxane carbon skeleton with structurally related alkaloids such as picrotoxinin and nobiline, their pharmacological profiles diverge sharply, precluding generic substitution. (-)-Dendrobine exhibits a unique tetracyclic architecture with seven stereogenic centers that confers distinct receptor selectivity compared to the bicyclic or tricyclic systems of its analogs [1]. Electrophysiological studies demonstrate that while dendrobine acts as a selective competitive antagonist of β-alanine and taurine with minimal effect on GABA and glycine receptors, picrotoxinin functions as a non-competitive GABA antagonist with convulsant activity [2]. Furthermore, the inactive nature of nobiline at equivalent concentrations underscores that subtle structural modifications within this alkaloid class yield dramatic functional differences [3]. These divergent pharmacodynamics mandate rigorous compound-level verification rather than class-based selection.

(-)-Dendrobine: Comparative Evidence vs. Closest Analogs


Broad-Spectrum Anti-Influenza Activity

(-)-Dendrobine demonstrates potent inhibitory activity against multiple influenza A virus strains with IC50 values ranging from 2.16 μM to 5.32 μM. In contrast, structurally related Dendrobium alkaloids such as dendroxine and nobilonine lack reported antiviral efficacy, and the class-wide picrotoxane analog picrotoxinin is primarily characterized as a neurotoxic convulsant rather than an antiviral agent [1]. The therapeutic index (TI = CC50 / EC50) for dendrobine against influenza A strains ranges from 9.1 to 12.8, establishing a quantifiable safety margin for in vitro applications .

Antiviral Influenza Natural Product

Selective β-Alanine/Taurine Receptor Antagonism

In the isolated frog spinal cord preparation, (-)-dendrobine (3 × 10⁻⁵ M) selectively reduced β-alanine- and taurine-induced depolarizations of primary afferent terminals while exerting minimal effect on GABA- and glycine-induced depolarizations [1]. This selectivity profile differs qualitatively from that of picrotoxinin, a non-competitive GABA antagonist with convulsant properties despite sharing the same picrotoxane skeleton [2]. Additionally, dendrobine reduced the maximum rate of rise of the dorsal root potential (DR-DRP) and blocked presynaptic inhibition induced by antidromic conditioning stimulation, whereas the structurally related alkaloid nobiline (3 × 10⁻⁵ M) produced no significant effect on any measured parameter [3].

Neuropharmacology Receptor Pharmacology Electrophysiology

CDK5 Binding and Aβ-Induced Neuroprotection

In a comparative neuroprotection study involving three alkaloids isolated from D. nobile, (-)-dendrobine exhibited the most significant protective effect against Aβ₁₋₄₂-induced neurotoxicity in PC12 cells, outperforming the newly identified compounds dendroxine B and denrine B [1]. Surface plasmon resonance (SPR) analysis demonstrated that (-)-dendrobine directly binds to the CDK5 protein with a dissociation constant (KD) of 2.05 × 10⁻⁴ M, providing a quantifiable molecular target interaction that is absent for the comparator alkaloids in this study [2]. Mechanistically, dendrobine suppressed CDK5 activation, upregulated Bcl-2, and downregulated Bax, cyto-c, and caspase-3 expression [3].

Neurodegeneration Alzheimer's Disease Molecular Pharmacology

CYP450 Enzyme Inhibition Profile

(-)-Dendrobine exhibits a quantifiable inhibitory profile against key cytochrome P450 enzymes in pooled human liver microsomes, with IC50 values of 12.72 μM (CYP3A4), 10.84 μM (CYP2C19), and 15.47 μM (CYP2D6) [1]. Kinetic analysis revealed noncompetitive and time-dependent inhibition of CYP3A4 (Ki = 6.41 μM; KI = 2.541 μM⁻¹, Kinact = 0.0452 min⁻¹) and competitive inhibition of CYP2C19 (Ki = 5.22 μM) and CYP2D6 (Ki = 7.78 μM) [2]. In contrast, picrotoxinin, despite sharing the picrotoxane skeleton, has not been characterized for CYP450 interactions, and the structurally related nobiline lacks any reported ADME parameters [3].

Drug Metabolism Pharmacokinetics ADME-Tox

Scalable Total Synthesis Access

Multiple total synthesis routes for enantiomerically pure (-)-dendrobine have been reported, including an 8-step approach from (-)-phellandrene utilizing regio- and stereoselective ketohydroxylation and dynamic kinetic asymmetric amination [1], and a 13-step route from (+)-verbenol featuring a radical cascade as the key transformation [2]. In contrast, nobiline and other minor Dendrobium alkaloids such as dendramine and mubironine B lack any reported total synthesis protocols and remain accessible solely via low-yield natural product isolation from D. nobile plant material [3].

Synthetic Chemistry Process Chemistry Supply Chain

Enterohepatic Recycling and Multiple Peaks

A recent pharmacokinetic study in rats revealed that (-)-dendrobine exhibits complex disposition kinetics characterized by multiple plasma concentration peaks and sustained plateaus, driven by enterohepatic and enterogastric recycling mechanisms [1]. The major metabolite N-demethylated dendrobine (N-deM dendrobine) contributed to the secondary peak formation, whereas dendrobine N-oxide did not [2]. This pharmacokinetic behavior has not been characterized for nobiline, picrotoxinin, or other picrotoxane analogs, leaving (-)-dendrobine as the only member of this structural class with defined in vivo disposition parameters [3].

Pharmacokinetics ADME In Vivo

(-)-Dendrobine: Key Research and Procurement Applications


Influenza A Virus Nucleoprotein Targeting

Investigators studying influenza A virus replication mechanisms should prioritize (-)-dendrobine over other Dendrobium alkaloids due to its validated IC50 values (2.16–5.32 μM) across multiple strains and its defined mechanism of action targeting viral nucleoprotein (NP) nuclear export and oligomerization [1]. The compound's established therapeutic index (9.1–12.8) provides a reliable window for in vitro efficacy studies without confounding cytotoxicity .

CDK5-Mediated Neurodegeneration Models

For Alzheimer's disease research utilizing Aβ₁₋₄₂-induced PC12 cell models, (-)-dendrobine offers a distinct advantage over the newly identified alkaloids dendroxine B and denrine B, having demonstrated the most significant neuroprotective effect in head-to-head comparison and direct CDK5 binding (KD = 2.05 × 10⁻⁴ M) [2].

CYP450 Drug Interaction Risk Assessment

Pharmacology teams designing in vivo combination studies should select (-)-dendrobine as the only picrotoxane alkaloid with fully characterized CYP450 inhibition kinetics, including IC50 values for CYP3A4 (12.72 μM), CYP2C19 (10.84 μM), and CYP2D6 (15.47 μM), along with defined Ki values and inhibition modalities [3]. This dataset enables quantitative prediction of potential drug interactions absent for nobiline or picrotoxinin.

Picrotoxane Scaffold Synthesis Access

Medicinal chemistry teams seeking a picrotoxane core for derivatization should procure (-)-dendrobine as the only member of this alkaloid class with multiple validated total synthesis routes (8–13 steps), offering a reliable alternative to variable natural extraction yields and enabling structure-activity relationship studies [4].

In Vivo Pharmacokinetic Study Design

Investigators planning rodent efficacy studies should select (-)-dendrobine based on its uniquely characterized pharmacokinetic profile, which includes enterohepatic recycling-driven multiple plasma peaks and defined metabolic pathways (CYP3A4, CYP2B6, CYP2C19) [5]. No comparator picrotoxane alkaloid offers comparable in vivo ADME data to guide dosing regimen design [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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